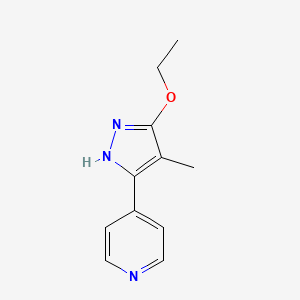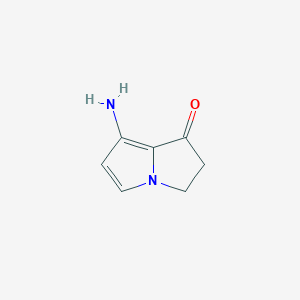
7-amino-2,3-dihydro-1H-pyrrolizin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-2,3-dihydro-1H-pyrrolizin-1-one is an organic compound with the molecular formula C7H8N2O It is a derivative of pyrrolizinone, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one can be achieved through several methods. One common approach involves the reaction of nitroso compounds with hydrazones under basic conditions . This method typically involves the following steps:
Formation of Hydrazone: A hydrazone is formed by reacting a carbonyl compound with hydrazine.
Nitrosation: The hydrazone is then treated with a nitrosating agent, such as sodium nitrite, in the presence of a base.
Cyclization: The resulting intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
7-amino-2,3-dihydro-1H-pyrrolizin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolizinone derivatives.
科学的研究の応用
7-amino-2,3-dihydro-1H-pyrrolizin-1-one has several applications in scientific research:
作用機序
The mechanism of action of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrrolizinone have been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway . This inhibition can lead to the suppression of inflammatory responses and cell death, making it a potential candidate for treating inflammatory diseases.
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-pyrrolizin-1-one: A closely related compound with similar chemical properties.
7-amino-3,4-dihydro-1H-quinolin-2-one: Another compound with a similar structure but different biological activities.
Uniqueness
7-amino-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its specific amino substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
7-amino-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C7H8N2O/c8-5-1-3-9-4-2-6(10)7(5)9/h1,3H,2,4,8H2 |
InChIキー |
KVWDDIMCQZJZTE-UHFFFAOYSA-N |
正規SMILES |
C1CN2C=CC(=C2C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


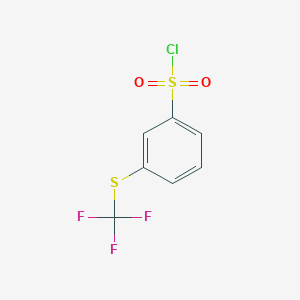
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
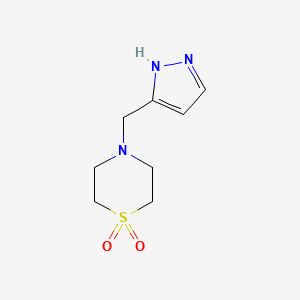
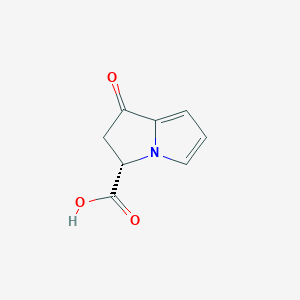
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
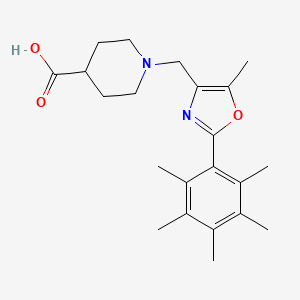
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)




![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
